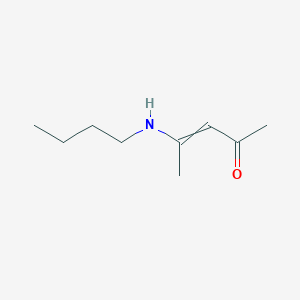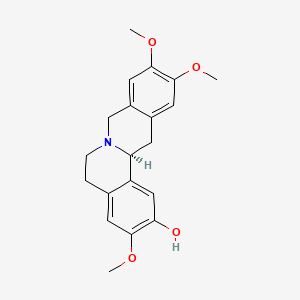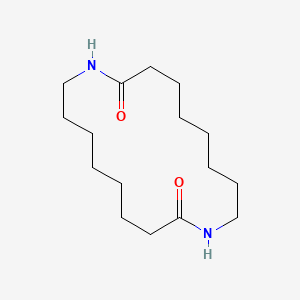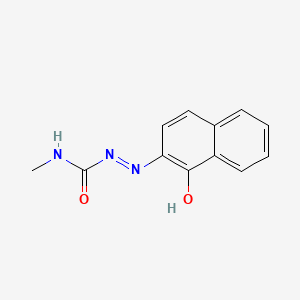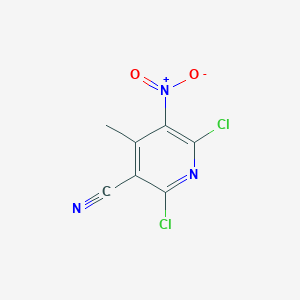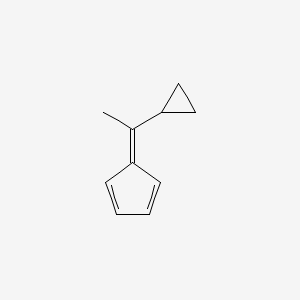
2-Propynal, 3-(1-hydroxycyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propynal, 3-(1-hydroxycyclohexyl)- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a propynal group attached to a cyclohexyl ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)- typically involves the reaction of 1-ethynylcyclohexanol with hydroxylamine. The process is carried out in a solvent such as 2-methyl-1-propanol under reflux conditions. The reaction mixture is maintained at a temperature of 125°C under an argon atmosphere for 18 hours. After the reaction, the product is purified through crystallization and drying .
Industrial Production Methods
While specific industrial production methods for 2-Propynal, 3-(1-hydroxycyclohexyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propynal, 3-(1-hydroxycyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
2-Propynal, 3-(1-hydroxycyclohexyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propynal, 3-(1-hydroxycyclohexyl)- involves its interaction with molecular targets through its functional groups. The propynal group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propynoic acid, 3-(1-hydroxycyclohexyl)-, methyl ester: A derivative with similar structural features but different functional groups.
1-Ethynylcyclohexanol: A precursor in the synthesis of 2-Propynal, 3-(1-hydroxycyclohexyl)-.
Uniqueness
2-Propynal, 3-(1-hydroxycyclohexyl)- is unique due to its combination of a propynal group and a cyclohexyl ring with a hydroxyl group
Propriétés
Numéro CAS |
58678-95-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-(1-hydroxycyclohexyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-9(11)5-2-1-3-6-9/h8,11H,1-3,5-6H2 |
Clé InChI |
DJRSVXASJAFTFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



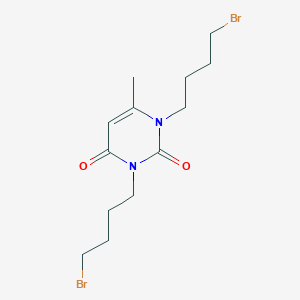
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)


![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
